N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE
Overview
Description
N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry . This particular compound features a sulfonamide group, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of benzenesulfonyl chloride with a primary or secondary amine in the presence of a base such as pyridine to absorb the generated HCl . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes where sulfonyl chlorides are reacted with amines under optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new sulfonamide-based therapeutics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways, leading to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs to treat infections.
Sulfanilamide: The parent compound of many sulfonamide drugs
Uniqueness
N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its methoxy and phenylmethanesulfonamido groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(benzylsulfonylamino)-N,N-diethyl-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S2/c1-4-20(5-2)27(23,24)16-11-12-18(25-3)17(13-16)19-26(21,22)14-15-9-7-6-8-10-15/h6-13,19H,4-5,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBYEIVEMDNVJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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